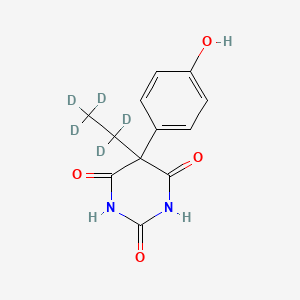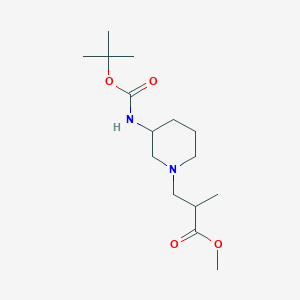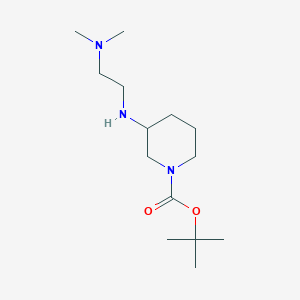
Acide 2-méthoxy-1,3-benzothiazole-6-carboxylique
Vue d'ensemble
Description
2-Methoxy-1,3-benzothiazole-6-carboxylic acid is a chemical compound with the molecular formula C9H7NO3S and a molecular weight of 209.23 .
Molecular Structure Analysis
The InChI code for 2-Methoxy-1,3-benzothiazole-6-carboxylic acid is 1S/C9H7NO3S/c1-13-9-10-6-3-2-5 (8 (11)12)4-7 (6)14-9/h2-4H,1H3, (H,11,12) . This indicates the presence of a methoxy group attached to the benzothiazole ring and a carboxylic acid group at the 6th position.Physical And Chemical Properties Analysis
2-Methoxy-1,3-benzothiazole-6-carboxylic acid is a powder that is stored at room temperature .Applications De Recherche Scientifique
Biochimie et Chimie Médicinale
Les benzothiazoles, y compris l'acide 2-méthoxy-1,3-benzothiazole-6-carboxylique, ont joué un rôle important dans le domaine de la biochimie et de la chimie médicinale en raison de leur activité pharmaceutique et biologique élevée .
Chimie Verte
Les progrès récents dans la synthèse de composés benzothiazoliques liés à la chimie verte impliquent la condensation du 2-aminobenzènethiol avec des aldéhydes/cétones/acides/chlorures d'acyle et la cyclisation de thioamides ou de dioxyde de carbone (CO2) comme matières premières .
Applications Antibactériennes et Antifongiques
L'this compound a montré une activité antibactérienne significative et antifongique , ce qui en fait un candidat potentiel pour le développement de nouveaux agents antimicrobiens.
Applications Antioxydantes
Ce composé a également démontré des propriétés antioxydantes , ce qui pourrait être bénéfique dans le traitement des maladies causées par le stress oxydatif.
Applications Antiprolifératives
L'activité antiproliférative de l'this compound suggère son utilisation potentielle dans le développement de thérapies anticancéreuses.
Détection et Imagerie par Fluorescence
Les benzothiazoles sont utilisés pour la détection par fluorescence et l'imagerie par fluorescence , ce qui fait de l'this compound un candidat potentiel pour ces applications.
Thérapie Photodynamique et Photothermique
Ils sont également utilisés comme photosensibilisateurs dans la thérapie photodynamique et photothermique , qui sont des techniques utilisées pour traiter le cancer et d'autres maladies.
Imagerie Photoacoustique
Plus récemment, les benzothiazoles ont été explorés dans l'imagerie photoacoustique , une technique qui combine les ultrasons et les signaux photoacoustiques induits par laser pour améliorer le contraste et la profondeur de l'imagerie optique.
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
Relevant Papers There are several papers related to 2-Methoxy-1,3-benzothiazole-6-carboxylic acid and benzothiazoles in general . These papers cover various topics, including the synthesis, properties, and potential applications of benzothiazoles. Further analysis of these papers would provide more detailed information on the specific topics of interest.
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Benzothiazole derivatives have been reported to inhibit k1 capsule formation in uropathogenic escherichia coli , indicating that they may interact with bacterial enzymes or proteins involved in capsule synthesis.
Biochemical Pathways
Given the potential inhibitory effect on k1 capsule formation in uropathogenic escherichia coli , it can be inferred that the compound may interfere with the biochemical pathways involved in bacterial capsule synthesis.
Result of Action
The potential inhibitory effect on k1 capsule formation in uropathogenic escherichia coli suggests that the compound may have antibacterial properties .
Analyse Biochimique
Biochemical Properties
2-Methoxy-1,3-benzothiazole-6-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to inhibit the formation of K1 capsules in uropathogenic Escherichia coli by interacting with specific enzymes involved in the capsule formation pathway . The nature of these interactions involves binding to the active sites of the enzymes, thereby inhibiting their activity and preventing the formation of the protective capsule around the bacteria.
Cellular Effects
The effects of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid on various types of cells and cellular processes are significant. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation in affected cells . Additionally, it has been observed to alter metabolic pathways, leading to changes in the levels of certain metabolites within the cells.
Molecular Mechanism
At the molecular level, 2-Methoxy-1,3-benzothiazole-6-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound has also been found to influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the modulation of various cellular processes, including metabolism, inflammation, and cell signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid have been observed to change over time. The compound is relatively stable under refrigerated conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
The effects of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been found to have beneficial effects, such as reducing inflammation and modulating metabolic pathways . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-Methoxy-1,3-benzothiazole-6-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It has been shown to affect metabolic flux, leading to changes in the levels of certain metabolites . The compound can inhibit specific enzymes, thereby altering the flow of metabolites through the pathways and affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Methoxy-1,3-benzothiazole-6-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for certain biomolecules.
Subcellular Localization
The subcellular localization of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, thereby enhancing its efficacy and reducing potential off-target effects.
Propriétés
IUPAC Name |
2-methoxy-1,3-benzothiazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-13-9-10-6-3-2-5(8(11)12)4-7(6)14-9/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICVRQPTGYHIHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(S1)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663355 | |
| Record name | 2-Methoxy-1,3-benzothiazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22514-57-4 | |
| Record name | 2-Methoxy-1,3-benzothiazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,4,7,8-Tetramethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine](/img/structure/B1500191.png)



![1-[2-Amino-1-(4-trifluoromethyl-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1500198.png)





![1-[2-Amino-1-(3-aminophenyl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B1500216.png)